molecular formula C21H42O2 B089787 Isopropyl stearate CAS No. 112-10-7

Isopropyl stearate

Cat. No.: B089787
CAS No.: 112-10-7
M. Wt: 326.6 g/mol
InChI Key: ZPWFUIUNWDIYCJ-UHFFFAOYSA-N
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Description

Isopropyl stearate is an ester formed from isopropyl alcohol and stearic acid. It is a colorless, low-viscosity liquid that is widely used in the cosmetics and personal care industry due to its excellent emollient properties. This compound is known for its ability to improve the spreadability of emulsions and act as a solubilizer for active ingredients .

Scientific Research Applications

Isopropyl stearate has a wide range of applications in scientific research:

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Opportunities in the Isopropyl Stearate market are driven by the expanding cosmetic and personal care industry, particularly in regions with a growing consumer base and increasing disposable income . As consumers become more discerning about product attributes such as texture, skin feel, and overall performance, the demand for specialty ingredients like IPS is expected to rise .

Relevant Papers A paper titled “Preliminary Study on the Basic Characteristics of Isopropyl Esters Used As Insulating Liquid” presents the basic properties evaluation of isopropyl esters for an insulating liquid in oil-filled transformer . Another paper titled “Final Report on the Safety Assessment of Isopropyl Isostearate” discusses the safety assessment of Isopropyl Isostearate .

Biochemical Analysis

Biochemical Properties

Isopropyl stearate interacts with various biomolecules in the body. As an emollient, it forms a protective barrier on the skin’s surface, which helps lock in moisture and prevent water loss . It also functions as a solubilizer for active ingredients . The nature of these interactions is primarily physical, with the this compound molecules forming a layer on the skin surface or encapsulating other molecules to enhance their solubility.

Cellular Effects

This compound primarily exerts its effects on skin cells. It acts as a lubricant on the skin’s surface, giving the skin a soft and smooth appearance . It also decreases the thickness of products like lipsticks, thereby lessening the drag on lips, and imparts water-repelling characteristics to certain products . These effects influence cell function by altering the physical properties of the skin surface.

Molecular Mechanism

The molecular mechanism of action of this compound is primarily physical rather than biochemical. It does not directly interact with enzymes or alter gene expression. Instead, it forms a thin coating on the skin, acting as a barrier to moisture loss and providing a smooth, non-greasy feel .

Temporal Effects in Laboratory Settings

This compound is known for its stability and does not readily degrade over time . Its effects on cellular function, such as providing a protective barrier on the skin and enhancing the solubility of other ingredients, are consistent over time.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is generally considered to have low acute oral toxicity and minimal skin irritation at cosmetic use concentrations .

Transport and Distribution

This compound is primarily applied topically and does not undergo significant transport within the body. It forms a layer on the skin surface where it is applied and does not significantly penetrate into deeper tissues .

Subcellular Localization

As a topical agent, this compound does not have a specific subcellular localization. It remains largely on the skin surface and does not enter cells to any significant extent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl stearate is typically synthesized through an esterification reaction between stearic acid and isopropyl alcohol. The reaction is catalyzed by acids such as sulfuric acid or p-methyl benzenesulfonic acid. The process involves heating the reactants to boiling reflux and removing water formed during the reaction to drive it to completion .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:

    Esterification: Stearic acid and isopropyl alcohol are mixed in a reactor with a catalyst like p-methyl benzenesulfonic acid. The mixture is heated to boiling reflux for 6-8 hours.

    Water Washing: The reaction mixture is washed with a salt solution to remove impurities.

    Refining: The product is refined to obtain a light-colored this compound.

Chemical Reactions Analysis

Types of Reactions: Isopropyl stearate primarily undergoes hydrolysis and transesterification reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of Isopropyl Stearate: this compound is unique due to its excellent spreadability and solubilizing properties. It forms a light, non-greasy film, making it ideal for use in a wide range of cosmetic and pharmaceutical formulations. Its ability to enhance the penetration of active ingredients through the skin sets it apart from other similar compounds .

Properties

IUPAC Name

propan-2-yl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h20H,4-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWFUIUNWDIYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051579
Record name Isopropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112-10-7
Record name Isopropyl stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1-methylethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isopropyl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl stearate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.577
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43253ZW1MZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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